2-Hydroxy-3-(3-methoxyphenyl)propanoic acid 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 1181574-73-1
VCID: VC8163656
InChI: InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
SMILES: COC1=CC=CC(=C1)CC(C(=O)O)O
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid

CAS No.: 1181574-73-1

Cat. No.: VC8163656

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid - 1181574-73-1

Specification

CAS No. 1181574-73-1
Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
IUPAC Name 2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Standard InChI Key NYKBGDTVNFDPRC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC(C(=O)O)O
Canonical SMILES COC1=CC=CC(=C1)CC(C(=O)O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-hydroxy-3-(3-methoxyphenyl)propanoic acid . Alternative designations include:

  • 1181574-73-1 (CAS Registry Number)

  • SCHEMBL1368547 (depositor-supplied identifier)

  • GXB57473 and MFCD11935533 (commercial catalog codes) .

Molecular Structure and Formula

The molecular formula C₁₀H₁₂O₄ corresponds to a phenylpropanoid backbone with hydroxyl (-OH) and methoxy (-OCH₃) substituents. The SMILES notation COC1=CC=CC(=C1)CC(C(=O)O)O clarifies the substitution pattern: a methoxy group at the 3-position of the phenyl ring, a hydroxyl group on the adjacent carbon of the propanoic acid chain, and a carboxylic acid terminus.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
InChI KeyNYKBGDTVNFDPRC-UHFFFAOYSA-N
Topological Polar Surface Area66.8 Ų
MethodKey ReagentsYield Optimization Strategies
Friedel-Crafts AcylationAlCl₃, 3-methoxyphenolLow-temperature catalysis
BiocatalysisP450 enzymes, NADPHpH and temperature control

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups. It is likely soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO) but poorly soluble in nonpolar solvents. Stability under ambient conditions remains uncharacterized, though analogous hydroxy acids exhibit sensitivity to oxidation .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H bends (~700–900 cm⁻¹) .

  • NMR: The ¹H NMR spectrum would show signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and hydroxyl protons (δ ~5.0 ppm) .

CompoundBioactivityReference
3-(3-Methoxyphenyl)propanoic acidCOX-2 inhibition (IC₅₀ = 12 μM)
2-Hydroxy-3-phenylpropanoic acidAntioxidant (EC₅₀ = 45 μM)

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